Methyl 10-undecenoate (CAS 111-81-9) is a linear, terminal-unsaturated fatty acid methyl ester (FAME) primarily derived from the cracking of castor oil. It serves as a highly reactive C11 building block for the synthesis of advanced polymers, fragrances, and specialty chemicals [1]. Unlike saturated or internal-alkene FAMEs, its terminal double bond enables highly efficient transition-metal-catalyzed functionalizations, such as cross-metathesis and hydroformylation [2]. Furthermore, the methyl ester group provides superior volatility and processability compared to its free acid counterpart, making it a preferred precursor in both continuous-flow industrial manufacturing and precision laboratory synthesis [3].
Generic substitution of Methyl 10-undecenoate with internal-unsaturated FAMEs (like methyl oleate) or the free acid (10-undecenoic acid) severely compromises synthetic efficiency and manufacturability. Replacing it with methyl oleate shifts the reactivity from rapid terminal functionalization to slower, equilibrium-limited internal metathesis, which suffers from competitive self-metathesis and requires complex isomerizing catalysts to achieve linear products [1]. Conversely, substituting with 10-undecenoic acid introduces handling bottlenecks; the free acid is a solid at room temperature, requiring heated transfer lines, and its unprotected carboxyl group can coordinate with and deactivate sensitive ruthenium or rhodium catalysts during organometallic transformations [2].
In cross-metathesis reactions with acrylates, the terminal double bond of Methyl 10-undecenoate enables nearly quantitative conversion (>95% yield) and >99% selectivity using extremely low ruthenium catalyst loadings (0.1 mol%). In contrast, methyl oleate (an internal alkene) exhibits slower kinetics, reaches equilibrium at lower conversions, and suffers from significant competitive self-metathesis [1].
| Evidence Dimension | Cross-metathesis conversion and selectivity |
| Target Compound Data | >95% conversion, >99% selectivity (Methyl 10-undecenoate) |
| Comparator Or Baseline | Slower kinetics with competitive self-metathesis lowering cross-product yield (Methyl oleate) |
| Quantified Difference | Near-quantitative yield for the terminal alkene vs. equilibrium-limited yield for the internal alkene |
| Conditions | Ru-catalyzed cross-metathesis with methyl acrylate, 0.1-5 mol% catalyst loading |
Procurement for polymer precursor synthesis requires high-conversion terminal functionalization to avoid complex, costly separations of self-metathesis byproducts.
Direct hydroformylation of Methyl 10-undecenoate yields linear terminal aldehydes with high regioselectivity (>90% linear product) under standard Rh-catalysis. When attempting to synthesize linear products from methyl oleate, complex isomerizing hydroformylation systems are required, which typically achieve much lower yields (26% to 74%) and poorer linear-to-branched (l/b) ratios [1].
| Evidence Dimension | Yield of linear aldehyde via hydroformylation |
| Target Compound Data | >90% yield of linear terminal aldehyde |
| Comparator Or Baseline | 26-74% yield of linear aldehyde (Methyl oleate via isomerizing hydroformylation) |
| Quantified Difference | >16-64% absolute increase in linear aldehyde yield |
| Conditions | Rh-catalyzed hydroformylation (direct for terminal, isomerizing for internal) |
Buyers synthesizing linear C12 amino acids or diacids must use the terminal alkene to ensure high atom economy and avoid branched impurities that degrade polymer properties.
Methyl 10-undecenoate is a liquid at room temperature with a melting point of -27.5 °C and a boiling point of 248 °C. Its free acid counterpart, 10-undecenoic acid, has a melting point of 24.5 °C (often solid at room temperature) and a higher boiling point of 275 °C [1]. The esterified form eliminates the need for heated storage and transfer lines in continuous processing.
| Evidence Dimension | Melting point and physical state at 20 °C |
| Target Compound Data | -27.5 °C (Liquid) |
| Comparator Or Baseline | 24.5 °C (Solid) (10-undecenoic acid) |
| Quantified Difference | 52 °C reduction in melting point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Liquid-state handling at room temperature simplifies continuous-flow pumping and reduces energy costs associated with high-vacuum distillation in industrial setups.
The methyl ester group of Methyl 10-undecenoate acts as an effective protecting group during sensitive transition-metal-catalyzed reactions. Free carboxylic acids, such as 10-undecenoic acid, can coordinate to or protonate sensitive ruthenium alkylidene or rhodium catalysts, leading to premature deactivation. Using the esterified precursor allows for exceptional catalyst longevity, achieving up to 7,600 turnover numbers (TON) in cross-metathesis applications [1].
| Evidence Dimension | Catalyst turnover number (TON) and longevity |
| Target Compound Data | Up to 7,600 TON in Ru-catalyzed metathesis |
| Comparator Or Baseline | Reduced TON and rapid catalyst deactivation due to carboxylate coordination (10-undecenoic acid) |
| Quantified Difference | Significant extension of catalyst life and reduction in required mol% loading |
| Conditions | Grubbs-Hoveyda second-generation Ru catalysis |
Using the esterified precursor drastically reduces expensive catalyst loading requirements, improving the commercial viability of large-scale oleochemical transformations.
The terminal double bond of Methyl 10-undecenoate is ideal for high-yield cross-metathesis or hydroformylation, enabling the efficient production of long-chain amino esters and diacids. This avoids the branched impurities and low yields associated with internal FAMEs like methyl oleate [1].
Because it remains a liquid down to -27.5 °C, Methyl 10-undecenoate is perfectly suited for continuous-flow pumping and low-temperature processing in the synthesis of macrocyclic musks and linear aldehydes, eliminating the heated-line requirements of the solid free acid [2].
In processes relying on expensive ruthenium or rhodium catalysts, the protected methyl ester prevents the catalyst deactivation commonly caused by free carboxylic acids. This allows manufacturers to achieve high turnover numbers (TON > 7,000) and minimize catalyst costs [3].
Irritant;Environmental Hazard